Effector vs. Initiator Caspase Selectivity: Z-FA-FMK vs. Z-VAD-FMK
Z-FA-FMK demonstrates a critical functional distinction from the broad-spectrum caspase inhibitor Z-VAD-FMK: it selectively inhibits recombinant effector caspases 2, 3, 6, and 7, but does not inhibit purified initiator caspases 8 and 10, and only partially inhibits caspase 9. In contrast, Z-VAD-FMK is a pan-caspase inhibitor that broadly blocks apoptosis by inhibiting both initiator and effector caspases [1]. This selective profile was confirmed through direct biochemical assays on purified recombinant caspases [2].
| Evidence Dimension | Caspase isoform selectivity |
|---|---|
| Target Compound Data | Selectively inhibits effector caspases 2, 3, 6, 7; no inhibition of initiator caspases 8, 10; partial inhibition of caspase 9. |
| Comparator Or Baseline | Z-VAD-FMK: Pan-caspase inhibitor that blocks both initiator and effector caspases, leading to broad apoptosis inhibition. |
| Quantified Difference | Qualitative, functional difference in isoform selectivity (present vs. absent inhibition of initiator caspases). |
| Conditions | In vitro biochemical assays with purified recombinant caspases. |
Why This Matters
This selective profile allows researchers to distinguish between intrinsic and extrinsic apoptosis pathways, which is impossible with a pan-caspase inhibitor like Z-VAD-FMK.
- [1] Slee EA, Zhu H, Chow SC, MacFarlane M, Nicholson DW, Cohen GM. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochem J. 1996 Apr 1;315 ( Pt 1):21-4. PMID: 8670110. View Source
- [2] Lopez-Hernandez FJ, Ortiz MA, Bayon Y, Piedrafita FJ. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Mol Cancer Ther. 2003 Mar;2(3):255-63. PMID: 12657720. View Source
